molecular formula C29H31N5O8 B2440591 1-benzyl-2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate CAS No. 1351612-99-1

1-benzyl-2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate

Cat. No.: B2440591
CAS No.: 1351612-99-1
M. Wt: 577.594
InChI Key: JOZFIQDBJGBCNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzimidazole core, which is known for its biological activity, and a piperazine moiety, which is commonly found in pharmaceutical agents. The presence of a pyridine ring further enhances its potential for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and benzaldehyde under acidic conditions. The piperazine moiety is then introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate alkylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Purification methods like recrystallization and chromatography are crucial to obtain the desired compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

1-benzyl-2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate is unique due to its combination of a benzimidazole core, piperazine moiety, and pyridine ring. This structure provides a versatile platform for chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

1-benzyl-2-[[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl]benzimidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5.2C2H2O4/c1-2-7-21(8-3-1)19-30-24-11-5-4-10-23(24)27-25(30)20-29-15-13-28(14-16-29)18-22-9-6-12-26-17-22;2*3-1(4)2(5)6/h1-12,17H,13-16,18-20H2;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZFIQDBJGBCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)CC3=NC4=CC=CC=C4N3CC5=CC=CC=C5.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.